2-Chloroprop-2-enyl 3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanoate
Description
2-Chloroprop-2-enyl 3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanoate is a structurally complex ester featuring:
- A 2-chloroprop-2-enyl ester group, known for enhancing thermal stability but reducing aqueous solubility compared to non-halogenated esters .
- A 3-methylbutanoate backbone, which may improve lipophilicity and membrane permeability .
- A sulfonylamino group linked to an (E)-2-phenylethenyl moiety, a feature shared with bioactive sulfonamide derivatives targeting enzymes like cyclooxygenase-2 (COX-2) and thrombin .
Properties
IUPAC Name |
2-chloroprop-2-enyl 3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClNO4S/c1-12(2)15(16(19)22-11-13(3)17)18-23(20,21)10-9-14-7-5-4-6-8-14/h4-10,12,15,18H,3,11H2,1-2H3/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQJREPAHCAEGMF-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OCC(=C)Cl)NS(=O)(=O)C=CC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(C(=O)OCC(=C)Cl)NS(=O)(=O)/C=C/C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloroprop-2-enyl 3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanoate can be achieved through a multi-step process involving the following key steps:
Formation of the ester linkage: This can be done by reacting 3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanoic acid with 2-chloroprop-2-enol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The crude product can be purified using techniques such as column chromatography or recrystallization to obtain the desired ester in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate more robust purification techniques such as distillation or large-scale chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Chloroprop-2-enyl 3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to yield alcohols or amines.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂⁻) to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.
Substitution: Sodium hydroxide (NaOH) in aqueous medium.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Hydroxyl or amino derivatives.
Scientific Research Applications
2-Chloroprop-2-enyl 3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 2-Chloroprop-2-enyl 3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanoate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby reducing inflammation.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison
Research Findings and Implications
- COX-2 Inhibition: The target’s sulfonylamino group likely reduces COX-2 affinity compared to direct sulfonamide analogs , but its phenylethenyl moiety could enable novel binding interactions.
- Thrombin Inhibition : Structural deviations from sulfonamidobutanamides suggest lower thrombin activity, though further assays are needed .
- Formulation Challenges: The chlorinated ester’s low solubility may necessitate prodrug strategies or nanoformulation for drug delivery .
- Anti-Inflammatory Potential: The 3-methylbutanoate backbone and phenylethenyl group align with anti-inflammatory pharmacophores, warranting targeted screening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
